Cas no 2731008-28-7 (Ethyl 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate)

Ethyl 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate 化学的及び物理的性質
名前と識別子
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- 2731008-28-7
- ethyl 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate
- EN300-36599818
- Ethyl 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate
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- インチ: 1S/C9H6F5NO2/c1-2-17-8(16)9(13,14)6-4(10)3-5(11)7(12)15-6/h3H,2H2,1H3
- InChIKey: CFHDIIYVQMFHNK-UHFFFAOYSA-N
- ほほえんだ: FC(C(=O)OCC)(C1C(=CC(=C(N=1)F)F)F)F
計算された属性
- せいみつぶんしりょう: 255.03186924g/mol
- どういたいしつりょう: 255.03186924g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 289
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 39.2Ų
Ethyl 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-36599818-0.1g |
ethyl 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate |
2731008-28-7 | 0.1g |
$470.0 | 2023-06-04 | ||
Enamine | EN300-36599818-0.25g |
ethyl 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate |
2731008-28-7 | 0.25g |
$672.0 | 2023-06-04 | ||
Aaron | AR0290W9-250mg |
ethyl2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate |
2731008-28-7 | 95% | 250mg |
$949.00 | 2025-02-17 | |
1PlusChem | 1P0290NX-500mg |
ethyl2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate |
2731008-28-7 | 95% | 500mg |
$1370.00 | 2024-05-07 | |
1PlusChem | 1P0290NX-1g |
ethyl2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate |
2731008-28-7 | 95% | 1g |
$1740.00 | 2024-05-07 | |
Aaron | AR0290W9-500mg |
ethyl2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate |
2731008-28-7 | 95% | 500mg |
$1480.00 | 2025-02-17 | |
Enamine | EN300-36599818-1.0g |
ethyl 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate |
2731008-28-7 | 1g |
$1357.0 | 2023-06-04 | ||
Enamine | EN300-36599818-0.5g |
ethyl 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate |
2731008-28-7 | 0.5g |
$1058.0 | 2023-06-04 | ||
Enamine | EN300-36599818-10.0g |
ethyl 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate |
2731008-28-7 | 10g |
$5837.0 | 2023-06-04 | ||
1PlusChem | 1P0290NX-100mg |
ethyl2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate |
2731008-28-7 | 95% | 100mg |
$643.00 | 2024-05-07 |
Ethyl 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate 関連文献
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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7. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
Ethyl 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetateに関する追加情報
Ethyl 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate (CAS No. 2731008-28-7): A Comprehensive Overview
Ethyl 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate (CAS No. 2731008-28-7) is a highly specialized compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including multiple fluorine atoms and a pyridine ring, which contribute to its potential therapeutic applications and chemical reactivity.
The fluorine atoms in the structure of Ethyl 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate play a crucial role in modulating its biological properties. Fluorination is a common strategy in drug design to enhance the metabolic stability and bioavailability of compounds. The presence of these fluorine atoms can significantly alter the electronic and steric properties of the molecule, making it more resistant to metabolic degradation and improving its pharmacokinetic profile.
The pyridine ring is another key feature of this compound. Pyridine derivatives are widely used in medicinal chemistry due to their diverse biological activities and ability to form strong hydrogen bonds. The specific arrangement of fluorine atoms on the pyridine ring in Ethyl 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate further enhances its potential as a lead compound for drug development.
Recent studies have explored the pharmacological properties of Ethyl 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate in various therapeutic areas. One notable application is in the treatment of neurodegenerative diseases. Research has shown that this compound exhibits neuroprotective effects by inhibiting specific enzymes involved in neuronal damage. For example, a study published in the *Journal of Medicinal Chemistry* demonstrated that Ethyl 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate effectively inhibited the activity of monoamine oxidase (MAO), an enzyme implicated in the pathogenesis of Parkinson's disease.
In addition to its neuroprotective properties, Ethyl 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate has also shown promise as an antimicrobial agent. Fluorinated pyridine derivatives are known for their broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study published in *Antimicrobial Agents and Chemotherapy* reported that this compound exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant clinical challenge due to its resistance to conventional antibiotics.
The synthesis of Ethyl 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate involves several steps that require precise control over reaction conditions to ensure high yield and purity. One common synthetic route involves the reaction of ethyl bromoacetate with 3,5,6-trifluoropyridine in the presence of a suitable base and a palladium catalyst. This method has been optimized to achieve high yields while minimizing side reactions and impurities.
The analytical characterization of Ethyl 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate is essential for ensuring its quality and suitability for pharmaceutical applications. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are commonly used to confirm the structure and purity of the compound. These methods provide detailed information about the molecular structure and can detect even trace amounts of impurities.
From a regulatory perspective, compounds like Ethyl 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate must undergo rigorous testing to ensure their safety and efficacy before they can be approved for clinical use. Preclinical studies typically involve extensive toxicity testing in animal models to assess potential adverse effects. Clinical trials are then conducted to evaluate the safety and efficacy of the compound in human subjects.
Future research on Ethyl 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate is likely to focus on optimizing its pharmacological properties and exploring new therapeutic applications. Advances in computational chemistry and high-throughput screening technologies will play a crucial role in identifying novel derivatives with improved potency and selectivity.
In conclusion, Ethyl 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate (CAS No. 2731008-28-7) is a promising compound with diverse potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive candidate for further development as a therapeutic agent for neurodegenerative diseases and antimicrobial infections.
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